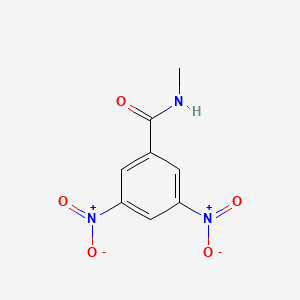

N-Methyl-3,5-dinitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C8H7N3O5 and its molecular weight is 225.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519078. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Methyl-3,5-dinitrobenzamide has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of 3,5-dinitrobenzoic acid exhibit antifungal activity against strains such as Candida albicans. Studies have demonstrated that nanoemulsions containing methyl 3,5-dinitrobenzoate (a related compound) show promising antifungal effects with minimum inhibitory concentrations (MIC) ranging from 0.27 to 1.10 mM .

- Drug Development : The compound's structural similarity to bioactive benzamides makes it a candidate for developing new drugs targeting various diseases, including tuberculosis. Novel derivatives have been synthesized and evaluated for their efficacy against mycobacterial infections .

Biological Research

The biological activities of this compound derivatives have been investigated extensively:

- Mechanism of Action : Studies suggest that these compounds may inhibit key enzymes involved in cellular processes, such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1), disrupting cell wall synthesis in bacteria.

- Antifungal Mechanisms : The antifungal activity observed in related compounds is attributed to their ability to interfere with ergosterol synthesis in fungal cell membranes, leading to cell death .

Case Study 1: Antifungal Activity Evaluation

A study focused on the antifungal properties of methyl 3,5-dinitrobenzoate demonstrated its effectiveness against Candida albicans using both free and nanoemulsion forms. The results indicated that the nanoemulsion significantly improved bioavailability and efficacy compared to the free form .

| Compound Form | MIC (mM) |

|---|---|

| Free Methyl 3,5-Dinitrobenzoate | 1.10 |

| Nanoemulsion | 0.27 |

This illustrates the potential of nanoemulsion technology in enhancing the therapeutic effects of existing compounds.

Case Study 2: Drug Development for Tuberculosis

Research into substituted benzamides has revealed that certain derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis. The study synthesized various analogs and assessed their biological activity through in vitro assays .

| Compound Name | Activity Level |

|---|---|

| N-(5-benzamidopentyl)-3,5-dinitrobenzamide | High |

| N-(5-chloropentyl)-3,5-dinitrobenzamide | Moderate |

These findings support the ongoing exploration of dinitrobenzamide derivatives as potential anti-tubercular agents.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitro groups at the 3 and 5 positions undergo nucleophilic substitution under strong reducing conditions. For example:

-

Reduction with Sn/HCl : Converts nitro groups (–NO₂) to amino groups (–NH₂), yielding N-methyl-3,5-diaminobenzamide as a primary product.

-

Selective Substitution : The meta-directing nature of the amide group influences substitution patterns, with reactivity enhanced in polar aprotic solvents like DMF.

Hydrolysis Reactions

Hydrolysis occurs under acidic or basic conditions, targeting the amide bond:

-

Acidic Hydrolysis (H₂SO₄, reflux) : Cleaves the amide bond to produce 3,5-dinitrobenzoic acid and methylamine .

-

Basic Hydrolysis (NaOH, 80°C) : Yields the sodium salt of 3,5-dinitrobenzoic acid and methylamine.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Temperature | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic | H₂SO₄ (conc.) | Reflux | 3,5-Dinitrobenzoic acid + CH₃NH₂ | 85–92 | |

| Basic | NaOH (5M) | 80°C | Na⁺(3,5-Dinitrobenzoate) + CH₃NH₂ | 78–84 |

Hydrogenation Reactions

Catalytic hydrogenation reduces nitro groups to amines:

-

H₂/Pd-C (Ethanol, 50°C) : Produces N-methyl-3,5-diaminobenzamide , with full conversion achieved in 6–8 hours .

-

Selectivity : The amide group remains intact under these conditions .

Esterification and Functionalization

The amide group participates in esterification reactions:

-

Alcoholysis (ROH/H₂SO₄) : Reacts with alcohols (e.g., ethanol, propanol) to form 3,5-dinitrobenzoate esters (e.g., ethyl 3,5-dinitrobenzoate) .

Table 2: Esterification Parameters

| Alcohol | Catalyst | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethanol | H₂SO₄ | 2 | Ethyl 3,5-dinitrobenzoate | 89 | |

| Propanol | H₂SO₄ | 2.5 | Propyl 3,5-dinitrobenzoate | 82 |

Intermolecular Interactions in Crystal Packing

Hydrogen bonding stabilizes the crystal structure:

Propiedades

Número CAS |

2782-43-6 |

|---|---|

Fórmula molecular |

C8H7N3O5 |

Peso molecular |

225.16 g/mol |

Nombre IUPAC |

N-methyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C8H7N3O5/c1-9-8(12)5-2-6(10(13)14)4-7(3-5)11(15)16/h2-4H,1H3,(H,9,12) |

Clave InChI |

JFZRLYPCHVXTRQ-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

2782-43-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.